molecular formula C10H13ClO B3031566 1-Butoxy-4-chlorobenzene CAS No. 51241-35-1

1-Butoxy-4-chlorobenzene

Cat. No.: B3031566
CAS No.: 51241-35-1
M. Wt: 184.66 g/mol
InChI Key: HYGHLCXEDCMMHU-UHFFFAOYSA-N
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Description

1-Butoxy-4-chlorobenzene is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butoxy-4-chlorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190783. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butoxy-4-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butoxy-4-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butoxy-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGHLCXEDCMMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307350
Record name SBB061312
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Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51241-35-1
Record name 1-Butoxy-4-chlorobenzene
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Record name 1-Butoxy-4-chlorobenzene
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of 1-tert-Butoxy-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of 1-tert-butoxy-4-chlorobenzene (CAS No. 18995-35-2), a key aromatic ether intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The document delves into its core physicochemical and chemical properties, reactivity profile, and stability under various conditions. Detailed, field-proven protocols for its synthesis and for assessing its stability via forced degradation are presented, supported by logical workflow diagrams. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound to leverage its synthetic potential while ensuring process safety and product integrity.

Introduction and Core Molecular Profile

1-tert-Butoxy-4-chlorobenzene is a substituted aromatic ether that serves as a pivotal building block in multi-step organic synthesis. Its molecular architecture, featuring a chloro-substituted benzene ring and a sterically bulky tert-butoxy group, imparts a unique combination of stability and controlled reactivity. The tert-butoxy group often functions as a protecting group for the phenolic hydroxyl, which can be cleaved under specific acidic conditions. Concurrently, the chloro substituent provides a reactive site for nucleophilic aromatic substitution or cross-coupling reactions, making the molecule a versatile precursor for more complex structures.[1][2]

It is critical to distinguish this compound from its straight-chain isomer, 1-(n-butoxy)-4-chlorobenzene (CAS No. 51241-35-1). This guide will focus exclusively on 1-tert-butoxy-4-chlorobenzene (CAS No. 18995-35-2) , as it is more commonly cited as a synthetic intermediate in the preparation of bioactive molecules and advanced polymers.[1][2][3]

Table 1: Compound Identifiers and Key Properties

Identifier Value Source(s)
IUPAC Name 1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene [1]
CAS Number 18995-35-2 [4]
Molecular Formula C₁₀H₁₃ClO [4]
Molecular Weight 184.66 g/mol [4][5]
Appearance Colorless to pale yellow clear liquid [1][3][6]

| Synonyms | tert-Butyl 4-chlorophenyl ether, p-tert-Butoxychlorobenzene |[6][7] |

Physicochemical Characteristics

The physical properties of a synthetic intermediate are paramount as they dictate the conditions required for handling, reaction, purification, and storage. The relatively high boiling point and flash point of 1-tert-butoxy-4-chlorobenzene indicate it is not highly volatile under standard laboratory conditions, simplifying its handling. Its hydrophobic nature, evidenced by its sparse solubility in water and a calculated LogP of ~4.05, is a direct consequence of the butyl ether and chlorobenzene moieties; this necessitates the use of organic solvents for reactions and extractions.[1][6]

Table 2: Summary of Physicochemical Data

Property Value Significance in Application Source(s)
Boiling Point 230.9 °C @ 760 mmHg 102-104 °C @ 10 Torr Facilitates purification via vacuum distillation to separate from non-volatile impurities. [3][8]
Density 1.055 g/cm³ Slightly denser than water, which is a key consideration for aqueous work-up and phase separation. [8][9]
Flash Point 98.4 °C Classified as a combustible liquid, not flammable. Requires heating to generate a flammable vapor-air mixture. [8][9]
Vapor Pressure 0.0974 mmHg @ 25 °C Low volatility reduces inhalation exposure risk at ambient temperatures. [1][8]
Refractive Index 1.504 - 1.510 Useful for rapid, non-destructive purity checks during synthesis. [3][7]

| Solubility | Sparingly soluble in water; Soluble in common organic solvents. | Dictates choice of solvent for reactions (e.g., DMF, acetone) and extractions (e.g., ethyl acetate). |[1][6] |

Chemical Profile: Reactivity and Stability

The chemical behavior of 1-tert-butoxy-4-chlorobenzene is governed by the interplay between the aromatic ring, the electron-donating tert-butoxy group, and the electron-withdrawing chloro group.

Electronic and Steric Landscape
  • tert-Butoxy Group: As an ether, this group is an activating, ortho, para-director for electrophilic aromatic substitution due to the lone pairs on the oxygen atom. However, its significant steric bulk physically hinders substitution at the ortho positions, making reactions at the para position (relative to the ether) highly favorable. Since the chloro group already occupies this position, further substitution on the ring is directed to the positions ortho to the ether.

  • Chloro Group: The chlorine atom is deactivating yet also an ortho, para-director. Its presence makes the C-Cl bond a potential site for nucleophilic aromatic substitution (under harsh conditions) or, more commonly, transition-metal-catalyzed cross-coupling reactions.

  • Overall Reactivity: The compound is moderately stable under standard conditions but possesses well-defined reactivity pathways.[1][6] It is susceptible to degradation in the presence of strong acids, which can cleave the ether bond to yield 4-chlorophenol and isobutylene derivatives.[1]

Stability Considerations

The primary liability of the molecule is the acid-catalyzed hydrolysis of the tert-butyl ether. This reaction is mechanistically facile because the cleavage results in the formation of a stable tert-butyl carbocation. This inherent instability to strong acids is often exploited intentionally in synthesis for deprotection of the phenolic hydroxyl group. The compound shows good stability towards weak bases, heat, and light, but strong bases at high temperatures could potentially promote nucleophilic substitution of the chlorine.

Synthesis and Purification Workflow

The most common and industrially relevant methods for synthesizing 1-tert-butoxy-4-chlorobenzene involve the formation of the ether linkage from 4-chlorophenol.

Key Synthetic Strategies
  • Williamson Ether Synthesis: This classical method involves the deprotonation of 4-chlorophenol with a strong base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a tert-butyl electrophile (e.g., tert-butyl bromide). The use of polar aprotic solvents like DMF or acetone is crucial to solvate the cation and enhance the nucleophilicity of the phenoxide.[1]

  • Acid-Catalyzed Alkylation with Isobutylene: A more atom-economical approach involves the direct reaction of 4-chlorophenol with isobutylene gas under acidic catalysis (e.g., sulfuric acid).[10] The acid protonates the isobutylene to form the stable tert-butyl carbocation, which is then attacked by the hydroxyl group of 4-chlorophenol. This method avoids the need for strong bases and alkyl halides.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is adapted from established industrial methodologies and provides a self-validating workflow where successful phase separation and distillation provide confirmation of reaction completion and purity.[10]

Objective: To synthesize 1-tert-butoxy-4-chlorobenzene from 4-chlorophenol and isobutylene.

Materials:

  • 4-chlorophenol (1.0 eq)

  • Toluene (or another suitable organic solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.02-0.05 eq)

  • Isobutylene gas

  • 5% Sodium Hydroxide solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Catalyst Dissolution: In a reaction vessel equipped with a gas inlet tube, stirrer, and thermometer, dissolve 4-chlorophenol in toluene. Add the catalytic amount of concentrated sulfuric acid and stir until a homogeneous solution is formed.

  • Alkylation: While maintaining the temperature at ambient conditions, slowly bubble isobutylene gas through the solution with vigorous stirring. The molar ratio of isobutylene to 4-chlorophenol should be between 1.2 and 2.0 to ensure complete consumption of the phenol. Monitor the reaction progress via TLC or GC analysis.

  • Reaction Quenching & Work-up: Once the reaction is complete (typically 1-6 hours), transfer the mixture to a separatory funnel.[10]

  • Caustic Wash: Wash the organic layer with a 5% sodium hydroxide solution. Causality Insight: This step is critical to quench the sulfuric acid catalyst and remove any unreacted acidic 4-chlorophenol, which forms the water-soluble sodium 4-chlorophenoxide salt.

  • Neutral Wash: Wash the organic layer with brine until the aqueous layer is neutral. This removes residual sodium hydroxide and reduces the solubility of organic material in the aqueous phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The resulting crude product can be purified by vacuum distillation to yield pure 1-tert-butoxy-4-chlorobenzene.

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Phase cluster_workup Aqueous Work-up cluster_purification Purification R1 4-Chlorophenol + Toluene Vessel Reaction Vessel (Stirring, Ambient Temp) R1->Vessel R2 H₂SO₄ (cat.) R2->Vessel R3 Isobutylene Gas R3->Vessel Slow Addition Wash1 1. NaOH Wash (Removes Acid & Phenol) Vessel->Wash1 Reaction Mixture Wash2 2. Brine Wash (Neutralization) Wash1->Wash2 Dry 3. Dry (MgSO₄) & Filter Wash2->Dry Distil Vacuum Distillation Dry->Distil Crude Product Product Pure Product: 1-tert-Butoxy-4- chlorobenzene Distil->Product

Caption: Workflow for the synthesis of 1-tert-butoxy-4-chlorobenzene.

Protocol for Stability Assessment

For drug development professionals, understanding a compound's stability is non-negotiable. Forced degradation (stress testing) studies are used to identify potential degradation products and pathways, which informs formulation development and shelf-life determination.

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of 1-tert-butoxy-4-chlorobenzene under hydrolytic (acidic, basic) and oxidative stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-tert-butoxy-4-chlorobenzene in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Control: Mix the stock solution with purified water.

  • Incubation: Store all solutions at a controlled temperature (e.g., 60 °C) and protect from light.

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acid and base samples to halt further degradation before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).

  • Data Interpretation: Quantify the parent compound's peak area to determine the percentage of degradation. Identify major degradation products by comparing retention times with standards (e.g., 4-chlorophenol) or by using LC-MS for structural elucidation.

Logical Diagram for Stability Analysis

Stability_Logic cluster_stress Stress Conditions Start Start: Compound Solution Acid Acid (HCl) Start->Acid Expose Base Base (NaOH) Start->Base Expose Ox Oxidant (H₂O₂) Start->Ox Expose Heat Heat Start->Heat Expose Analysis Analyze Samples (HPLC-UV/MS) Acid->Analysis Sample @ Timepoints Base->Analysis Sample @ Timepoints Ox->Analysis Sample @ Timepoints Heat->Analysis Sample @ Timepoints Decision Degradation > 5%? Analysis->Decision Report Report Stability Profile & Degradation Pathway Decision->Report Yes End End Decision->End No Report->End

Caption: Decision logic for a forced degradation stability study.

Safety and Handling

While comprehensive toxicity data for 1-tert-butoxy-4-chlorobenzene is limited, its structure suggests prudent handling is required.[1] Halogenated aromatic compounds can cause skin and respiratory irritation.[11] The GHS classification for the related n-butyl isomer indicates it is harmful if swallowed and very toxic to aquatic life.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from strong acids and oxidizing agents.[7][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.[8][12]

Applications in Scientific Research

The utility of 1-tert-butoxy-4-chlorobenzene stems from its role as a protected phenol and a functionalized aromatic ring.

  • Pharmaceutical Synthesis: It serves as a precursor for developing bioactive compounds where a phenolic moiety is required in the final target but must be protected during intermediate synthetic steps.[2] Its structure can be incorporated into scaffolds for various therapeutic targets.

  • Agrochemical Development: The chlorophenyl ether structure is common in herbicides and fungicides. This compound provides a building block for creating new agrochemicals with enhanced stability or specific biological activity.[2]

  • Materials Science: It is used in the preparation of specialty polymers and liquid crystals where the bulky tert-butyl group can influence material properties like thermal stability and solubility.[2] It is also a reagent for preparing p-tert-butoxystyrene, a valuable monomer.[3]

References

  • Google Patents. (n.d.). CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.
  • Sciencelab.com. (n.d.). Material Safety Data Sheet Chlorobenzene MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 303010, 1-Butoxy-4-chlorobenzene. Retrieved from [Link]

  • iChemical. (n.d.). 1-tert-Butoxy-4-chlorobenzene, CAS No. 18995-35-2. Retrieved from [Link]

  • Thirumalai, D., & Paramasivan, T. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
  • ResearchGate. (2020). (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved from [Link]

Sources

Electronic Orchestration: Navigating the Reactivity of 1-Butoxy-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic and steric factors governing the reactivity of 1-butoxy-4-chlorobenzene (also known as 4-chlorophenyl butyl ether). For researchers in drug discovery and agrochemical synthesis, this molecule presents a classic "push-pull" electronic conflict. The strong resonance donation (


) of the butoxy group competes with the inductive withdrawal (

) of the chlorine atom, creating a distinct reactivity profile.

This guide details three critical reactivity paradigms:

  • Electrophilic Aromatic Substitution (EAS): Controlled by the butoxy group's activation.

  • Palladium-Catalyzed Cross-Coupling: Hampered by the electron-rich ring deactivating the C-Cl bond.

  • Nucleophilic Aromatic Substitution (SNAr): Generally non-viable without specific activation.

Part 1: The Electronic Landscape

To predict reactivity, we must quantify the electronic influence of the substituents using Hammett parameters (


).
Hammett Parameter Analysis

The reactivity of the benzene ring is dictated by the sum of the electronic effects of its substituents.

SubstituentEffect Type

(Para)

(Meta)
Nature
-O-Bu (Butoxy) Resonance (

) >> Inductive (

)
~ -0.32+0.10Strong Activator (Ortho/Para Director)
-Cl (Chloro) Inductive (

) > Resonance (

)
+0.23+0.37Weak Deactivator (Ortho/Para Director)

Key Insight: The resonance donation of the butoxy group (


) significantly overpowers the weak deactivation of the chlorine atom. Consequently, the ring is electron-rich  (activated) compared to benzene, though less so than pure butoxybenzene.
Regioselectivity Logic
  • The Butoxy Group: Directs incoming electrophiles to the ortho and para positions. The para position is blocked by chlorine.

  • The Chlorine Atom: Directs ortho and para. Its para position is blocked by the butoxy group.

  • The Conflict: The ortho position relative to the butoxy group (Position 2) is electronically reinforced by the strong

    
     effect of oxygen. The ortho position relative to chlorine (Position 3) is deactivated by the inductive effect of the oxygen (meta relationship).
    

ElectronicMap node_activator Butoxy Group (-OBu) Strong +M Effect Directs to Pos 2 node_ring Benzene Ring Electron Rich node_activator->node_ring Donates e- node_pos2 Position 2 (Ortho to OBu) High Electron Density (Major Reaction Site) node_activator->node_pos2 Strong Activation node_deactivator Chlorine Atom (-Cl) Weak -I Effect Blocks Pos 4 node_ring->node_deactivator Withdraws e- node_pos3 Position 3 (Ortho to Cl) Lower Electron Density node_deactivator->node_pos3 Weak Direction

Figure 1: Electronic density map showing the dominance of the butoxy group in directing electrophilic attack.

Part 2: Reactivity Profile – Electrophilic Aromatic Substitution (EAS)

Because the ring is activated, standard EAS reactions (nitration, bromination) proceed under milder conditions than those required for chlorobenzene.

Protocol 1: Regioselective Nitration

Objective: Synthesis of 1-butoxy-4-chloro-2-nitrobenzene.

Mechanism: The nitronium ion (


) attacks Position 2, stabilized by the resonance contribution of the ether oxygen.

Experimental Workflow:

  • Preparation: Dissolve 1-butoxy-4-chlorobenzene (10 mmol) in glacial acetic acid (10 mL). Cool to 0–5 °C.

  • Nitration: Dropwise add a mixture of concentrated

    
     (1.1 eq) and glacial acetic acid. Note: Sulfuric acid is often unnecessary due to the activated ring and may cause ether cleavage.
    
  • Reaction: Stir at 10 °C for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture into ice water (50 mL). The product will precipitate as a yellow solid or oil.

  • Purification: Extract with dichloromethane, wash with saturated

    
     (to remove acid), dry over 
    
    
    
    , and concentrate. Recrystallize from ethanol if solid.

Self-Validating Check:

  • 1H NMR: Look for a new singlet or doublet with small coupling constant (~2.5 Hz) around 7.5-7.8 ppm, corresponding to the proton at Position 3 (ortho to

    
     and Cl). The proton at Position 6 (ortho to OBu) will shift downfield.
    

Part 3: Reactivity Profile – Metal-Catalyzed Cross-Coupling

This is the most challenging reactivity mode for this substrate.

The Electronic Hurdle

In Palladium-catalyzed coupling (e.g., Suzuki-Miyaura), the rate-determining step for aryl chlorides is typically Oxidative Addition (OA) .

  • Problem: The electron-donating butoxy group increases electron density on the ring, making the C-Cl bond stronger (more double-bond character via resonance) and the ring less electrophilic. This significantly slows down the insertion of Pd(0) into the C-Cl bond compared to chlorobenzene or 4-chloronitrobenzene.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs). These ligands increase the electron density on the Palladium center, making it more nucleophilic and capable of breaking the deactivated C-Cl bond.

Protocol 2: Suzuki-Miyaura Coupling

Objective: Synthesis of 4'-butyl-4-butoxy-1,1'-biphenyl.

Reagents:

  • Substrate: 1-butoxy-4-chlorobenzene (1.0 eq)[1]

  • Boronic Acid: 4-butylphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk tube with the substrate, boronic acid,

    
    , SPhos, and 
    
    
    
    . Evacuate and backfill with Argon (3x).
  • Solvation: Add degassed Toluene and Water via syringe.

  • Activation: Heat the sealed vessel to 100 °C for 12-16 hours. Vigorous stirring is essential for the biphasic system.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with brine.

  • Purification: Flash column chromatography (Silica, Hexane -> 5% EtOAc/Hexane).

SuzukiCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Requires e- rich Ligand (SPhos) PdII_Ar L-Pd(II)-Ar-Cl OxAdd->PdII_Ar Slow due to -OBu TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Ar->TransMet PdII_BiAr L-Pd(II)-Ar-Ar' TransMet->PdII_BiAr RedElim Reductive Elimination (Product Release) PdII_BiAr->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the difficulty of oxidative addition due to the electron-donating butoxy group.

Part 4: Synthesis of the Core Scaffold

If the starting material is not commercially available, it is synthesized via Williamson Ether Synthesis.

Protocol 3: Alkylation of 4-Chlorophenol

Reaction:



  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in Acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    )  (2.0 eq). Stir at RT for 15 mins.
    
  • Alkylation: Add 1-Bromobutane (1.2 eq).

  • Reflux: Heat to reflux (approx. 60 °C) for 6-12 hours. Monitor by TLC (disappearance of phenol).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Dissolve residue in ether, wash with 1M NaOH (to remove unreacted phenol), then water and brine.

  • Yield: Typically >90% yield of a colorless oil.

Summary of Reactivity Data

Reactivity ModeRate vs. ChlorobenzeneMajor ProductCritical Factor
Nitration (EAS) Faster (Activated)2-Nitro (Ortho to OBu)-OBu resonance stabilization of Wheland intermediate.
Suzuki Coupling Slower (Deactivated C-Cl)BiarylC-Cl bond strength increased by -OBu; requires bulky/e- rich ligand.
SNAr Inert N/ARing is too electron-rich to stabilize Meisenheimer complex.

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • EAS Regioselectivity (Alkoxybenzenes)

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 11: Aromatic Substitution, Electrophilic). Link

  • Suzuki Coupling of Deactivated Aryl Chlorides

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Williamson Ether Synthesis Protocol

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Preparation of Ethers).[2][3] Link

Sources

Boiling point and melting point of 1-Butoxy-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and experimental validation of 1-Butoxy-4-chlorobenzene (CAS: 51241-35-1), specifically distinguishing it from its structural isomer, 1-tert-butoxy-4-chlorobenzene.

Part 1: Executive Physicochemical Profile

The precise characterization of 1-Butoxy-4-chlorobenzene (also known as p-chlorophenyl n-butyl ether) is critical for its use as an intermediate in the synthesis of pharmaceutical agents such as Pramoxine.

Core Thermal Properties

Unlike its tert-butyl analog, the n-butyl variant is a liquid at standard ambient temperature and pressure (SATP).

PropertyValueCondition / Method
Boiling Point 243.4°C @ 760 mmHg (Atmospheric)
Melting Point < 20°C (Liquid) State at SATP (Standard Ambient Temp/Pressure)
Flash Point 105.5°C Closed Cup
Density 1.055 g/cm³ @ 25°C
Refractive Index 1.503

LogP 3.52 Predicted (Hydrophobic)
Isomeric Distinction (Critical Alert)

Researchers often confuse the n-butoxy and tert-butoxy isomers. This distinction is vital as it alters the physical state and reactivity profile.

Feature1-Butoxy-4-chlorobenzene (n-isomer)1-tert-Butoxy-4-chlorobenzene (t-isomer)
CAS Number 51241-35-1 18995-35-2
Physical State Liquid Solid (Crystalline)
Boiling Point 243.4°C230.9°C
Melting Point N/A (Liquid)45.5°C – 46.5°C
Steric Hindrance Low (Flexible chain)High (Bulky group)

Application Note: If your sample is a solid at room temperature, you likely possess the tert-butyl isomer or a highly impure mixture.

Part 2: Synthesis & Purification Protocol

To ensure data integrity, the boiling point must be validated against a sample of high purity (>98%). The following protocol utilizes a Williamson Ether Synthesis , optimized for the n-butyl variant to minimize side reactions.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 4-chlorophenol) on 1-bromobutane via an S_N2 mechanism.

Validated Workflow (DOT Visualization)

SynthesisWorkflow RawMat Raw Materials (4-Chlorophenol + 1-Bromobutane) Deprotonation Step 1: Deprotonation (K2CO3 in DMF, 60°C) RawMat->Deprotonation Mix Alkylation Step 2: Alkylation (SN2) (Reflux 4-6 hrs) Deprotonation->Alkylation Phenoxide formation Quench Step 3: Quench & Extraction (H2O / Ethyl Acetate) Alkylation->Quench Complete Conversion Drying Step 4: Drying phase (Anhydrous MgSO4) Quench->Drying Organic Layer Distillation Step 5: Vacuum Distillation (Target: 243°C equiv.) Drying->Distillation Crude Oil FinalProduct Final Product: 1-Butoxy-4-chlorobenzene (>99% Purity) Distillation->FinalProduct Fraction Collection

Figure 1: Optimized Williamson Ether Synthesis pathway for 1-Butoxy-4-chlorobenzene.

Detailed Methodology
  • Reagents: 4-Chlorophenol (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve 4-chlorophenol in DMF under inert atmosphere (

      
      ).
      
    • Add

      
       and stir at 60°C for 30 minutes to generate the phenoxide.
      
    • Add 1-Bromobutane dropwise. Increase temperature to 80-90°C.

    • Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol spot (

      
      ) should disappear, replaced by the ether product (
      
      
      
      ).
  • Purification (Crucial for BP determination):

    • The crude oil must be distilled under reduced pressure to remove unreacted bromide and solvent traces.

    • Checkpoint: A yellow tint indicates oxidation or impurities; the pure compound is a clear, colorless liquid.

Part 3: Experimental Validation & Quality Control

Trustworthiness in physical property data requires rigorous self-validation. Use the following metrics to verify your compound.

Purity Assessment

Before measuring thermal properties, confirm identity using Nuclear Magnetic Resonance (NMR) .

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.22 (d, 2H, Ar-H, ortho to Cl)
      
    • 
       6.82 (d, 2H, Ar-H, ortho to O-Bu)
      
    • 
       3.93 (t, 2H, 
      
      
      
      )
    • 
       1.75 (m, 2H, 
      
      
      
      )
    • 
       1.48 (m, 2H, 
      
      
      
      )
    • 
       0.97 (t, 3H, 
      
      
      
      )
Thermal Analysis Protocol

To replicate the Boiling Point (243.4°C) safely:

  • Method: Use Differential Scanning Calorimetry (DSC) for decomposition checks, followed by capillary boiling point determination or distillation curve analysis.

  • Pressure Correction: If distilling under vacuum (recommended to prevent thermal degradation), use the Nomograph equation:

    • @ 10 mmHg: BP

      
       115-120°C.
      
    • @ 760 mmHg: BP = 243.4°C.[1]

References

  • ChemSrc. (2025).[1] 1-butoxy-4-chloro-benzene: Physicochemical Properties and CAS 51241-35-1 Data. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 1-Butoxy-4-chlorobenzene (CAS 51241-35-1).[1][3] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2016). CN106045942A: Preparation method of pramoxine hydrochloride. (Discusses 4-n-butoxy chlorobenzene as a liquid intermediate).

Sources

Technical Guide: Halogenated Aromatic Ethers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Scope

Halogenated aromatic ethers (HAEs) occupy a paradoxical niche in chemical science. In medicinal chemistry, they are high-value pharmacophores; the ether linkage provides conformational flexibility while halogen substituents (F, Cl, Br) modulate lipophilicity (


) and metabolic stability. Conversely, in environmental science, specific subclasses like polybrominated diphenyl ethers (PBDEs) represent persistent organic pollutants (POPs) with significant bioaccumulative toxicity.[1]

This guide provides a rigorous framework for the design, synthesis, and safety assessment of HAEs. It moves beyond standard textbook definitions to address the practical causality of synthetic choices—why a specific catalyst system prevents side reactions—and how to engineer safety into the molecular scaffold early in the drug discovery phase.

Part 2: Chemical Architecture & Properties

The Halogen Effect on Ether Linkages

The physicochemical behavior of an aromatic ether is dictated by the interplay between the oxygen lone pairs and the electronic withdrawal of the halogen substituents.

PropertyFluorine (-F)Chlorine (-Cl)Bromine (-Br)Iodine (-I)
Electronegativity 3.98 (Highest)3.162.962.66
C-X Bond Energy ~116 kcal/mol~81 kcal/mol~68 kcal/mol~51 kcal/mol
Metabolic Role Metabolic Blocker (Strong)Lipophilic AnchorReactive HandleReactive Handle
Primary Utility Bioisostere / StabilitySolvation / PotencyIntermediate / CouplingIntermediate / Coupling

Key Insight: Fluorine is unique. Its high electronegativity and strong C-F bond render the adjacent ring positions resistant to oxidative metabolism (P450 blocking), whereas Iodine is typically too reactive for final drug candidates and is reserved as a synthetic handle for cross-coupling.

Part 3: Strategic Synthesis (Methodologies & Protocols)

The synthesis of HAEs is rarely a "one-size-fits-all" approach. The choice of method depends strictly on the electronic nature of the aryl halide and the phenol.

Synthetic Decision Matrix
  • Electron-Deficient Aryl Halides: Use SNAr (Nucleophilic Aromatic Substitution). No metal catalyst required; driven by base and heat.

  • Electron-Rich/Neutral Aryl Halides: Use Buchwald-Hartwig (Pd-catalyzed) or Ullmann-type (Cu-catalyzed) coupling.

Visualization: Synthetic Pathway Selection

The following diagram illustrates the logic flow for selecting the optimal synthetic route.

SynthesisPath Start Target: Halogenated Diaryl Ether CheckElect Check Electrophile (Ar-X) Electronic Nature Start->CheckElect Deficient Electron Deficient (e.g., p-NO2, p-CN) CheckElect->Deficient EWG present Rich Electron Rich / Neutral (e.g., p-OMe, p-Alkyl) CheckElect->Rich EDG present SNAr Method A: SNAr (Base, Heat, Polar Solvent) Deficient->SNAr Metal Metal-Catalyzed Coupling Rich->Metal Scale Scale / Cost Constraint? Metal->Scale Ullmann Method B: Modern Ullmann (CuI, Ligand, Base) Scale->Ullmann High Scale / Low Cost Buchwald Method C: Buchwald-Hartwig (Pd(OAc)2, Phosphine Ligand) Scale->Buchwald High Complexity / Mild Cond.

Caption: Decision tree for selecting SNAr, Ullmann, or Buchwald-Hartwig methodologies based on substrate electronics.

Detailed Protocol: Modern Copper-Catalyzed Ullmann Coupling

Why this protocol? Traditional Ullmann reactions require harsh conditions (


C). This modified protocol uses a bidentate ligand to stabilize the active Cu(I) species, allowing reaction at 

C, preserving halogen substituents on the ring.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Substituted Phenol (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: Picolinic acid or N,N-Dimethylglycine (20 mol%)

  • Base:

    
     (2.0 equiv) – Preferred over 
    
    
    
    for cost and handling.
  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction tube and backfill with Argon. Critical: Oxygen poisons the Cu(I) catalyst.

  • Charging: Add CuI, Ligand, and Base. Cap and purge with Argon for 5 mins.

  • Substrate Addition: Add Aryl Iodide and Phenol. Add solvent via syringe.

  • Heating: Heat to

    
    C for 12–24 hours. Monitor via TLC/LCMS.
    
    • Checkpoint: If reaction stalls, add 5 mol% more CuI/Ligand.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO/DMF. Wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: Halogenated ethers are often lipophilic; start with 100% Hexanes.

Part 4: Medicinal Chemistry & Bioactivity[3][4][5][6][7][8]

Metabolic Stability & The "Fluorine Scan"

A primary failure mode for aromatic ethers in drug development is O-dealkylation by Cytochrome P450 enzymes. The mechanism involves hydroxylation of the carbon alpha to the oxygen.

Strategy: Replace metabolic "hotspots" (C-H bonds) with C-F bonds.

  • Mechanism: The C-F bond is shorter and stronger, resisting the hydrogen abstraction step required for P450 oxidation.

  • Lipophilicity: Fluorination increases

    
    , improving membrane permeability but potentially increasing non-specific binding.
    
Visualization: Metabolic Blocking

Metabolism Substrate Aryl Methyl Ether (Unstable) P450 CYP450 Enzyme Substrate->P450 Oxidation Intermediate Hemiacetal Intermediate P450->Intermediate NoRxn No Reaction (Metabolically Stable) P450->NoRxn Breakdown Phenol + Formaldehyde (Toxic/Inactive) Intermediate->Breakdown Hydrolysis Blocked Difluoromethyl Ether (Stable) Blocked->P450 Blocked Site

Caption: Comparison of metabolic degradation of methyl ethers vs. the stability of fluorinated analogs.

Part 5: Toxicology & Safety (The PBDE Context)

While halogenated ethers are vital drugs, specific configurations pose severe environmental risks. Researchers must avoid designing structures that mimic Polybrominated Diphenyl Ethers (PBDEs) .

The PBDE Hazard Profile

PBDEs (e.g., Pentabromodiphenyl ether) were widely used as flame retardants.[1][2] They are structurally homologous to thyroid hormones (


, 

).
  • Toxicity Mechanism: They bind to thyroid transport proteins (transthyretin) and nuclear receptors, disrupting endocrine function.

  • Bioaccumulation: High lipophilicity + resistance to metabolism = accumulation in adipose tissue.

Safety by Design (Structural Alerts)

When designing halogenated ethers for therapeutic use:

  • Avoid Polybromination: Do not place multiple bromine atoms on a diphenyl ether scaffold.

  • Monitor LogP: Keep

    
     to reduce bioaccumulation risk.
    
  • Quinone Methide Avoidance: Ensure that metabolic activation does not generate reactive quinone methides, which can cause idiosyncratic liver toxicity.

Part 6: References

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling: Journal of Synthetic Chemistry. (2024). Detailed methodology on CuI/Et3N systems. 3[4][5][6][7][8][9][10][11][12]

  • Diaryl Ether: A Privileged Scaffold for Drug Discovery: PubMed. (2020). Review of medicinal applications and SAR. 13[4][5][6][7][8][9][10][11][12]

  • New Halogen-Containing Drugs Approved by FDA (2021): Molecules. (2022). Analysis of halogenated drugs like Cabotegravir. 14[5][6][7][8][9][10][11][12]

  • Human Toxicity of Polybrominated Diphenyl Ethers (PBDEs): NIH/PubMed. (2024). Comprehensive review on PBDE toxicology mechanisms. 10[4][5][6][7][8][9][10][11][12]

  • Late-Stage Conversion of Metabolically Labile Aryl Ethers: NIH. (2021). Strategies for fluorination to improve stability. 6[4][5][6][7][8][9][10][11][12]

Sources

An In-Depth Technical Guide to 1-Chloro-4-butoxybenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 1-chloro-4-butoxybenzene, a key intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its purpose is to equip researchers, chemists, and drug development professionals with the essential technical knowledge and practical insights required for its effective application.

Core Molecular and Physical Characteristics

1-Chloro-4-butoxybenzene, also known as p-chlorophenyl butyl ether, is an aromatic ether. The presence of a chlorine atom and a butoxy group on the benzene ring imparts a unique combination of reactivity and physical properties that are advantageous in multi-step syntheses.

A thorough understanding of its physical characteristics is fundamental to its application in a laboratory setting, influencing decisions on reaction conditions, purification methods, and storage.

Table 1: Key Physical and Chemical Properties of 1-Chloro-4-butoxybenzene

PropertyValueSource
Molecular Formula C₁₀H₁₃ClO[1][2]
Molecular Weight 184.66 g/mol [1][2]
CAS Number 51241-35-1[2]
Density 1.055 g/cm³[1]
Boiling Point 243.4 °C at 760 mmHg[1]
Flash Point 105.5 °C[1]
Refractive Index 1.503[1]
LogP 3.51890[1]

These properties indicate that 1-chloro-4-butoxybenzene is a relatively high-boiling liquid with moderate lipophilicity, as suggested by its LogP value. Its high flash point suggests a lower fire hazard compared to more volatile organic solvents.

Synthesis and Mechanistic Considerations

The most common and efficient method for the synthesis of 1-chloro-4-butoxybenzene is the Williamson ether synthesis.[3][4] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[3]

Preferred Synthetic Route: Williamson Ether Synthesis

This method involves the reaction of 4-chlorophenol with a suitable butylating agent, such as 1-bromobutane, in the presence of a base.

Reaction: 4-Chlorophenol + 1-Bromobutane → 1-Chloro-4-butoxybenzene + Salt + Water

Causality in Experimental Design:

  • Choice of Base: A moderately strong base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. The choice of a weaker base like potassium carbonate is often preferred to minimize side reactions.

  • Solvent Selection: A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is typically employed to dissolve the reactants and facilitate the SN2 reaction. These solvents solvate the cation of the base, leaving the alkoxide anion more available for nucleophilic attack.

  • Reaction Temperature: The reaction is typically heated to increase the rate of reaction. However, excessive temperatures should be avoided to prevent potential side reactions, such as elimination of the alkyl halide.

Williamson_Ether_Synthesis 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide 4-Chlorophenol->4-Chlorophenoxide Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->4-Chlorophenoxide 1-Chloro-4-butoxybenzene 1-Chloro-4-butoxybenzene 4-Chlorophenoxide->1-Chloro-4-butoxybenzene SN2 Attack 1-Bromobutane 1-Bromobutane 1-Bromobutane->1-Chloro-4-butoxybenzene

Alternative Synthetic Approaches

While the Williamson ether synthesis is the most prevalent method, other approaches exist, such as the etherification of p-chlorophenol with isobutylene.[5] However, these methods may have limitations in terms of yield and selectivity.

Spectroscopic Characterization

Accurate identification and purity assessment of 1-chloro-4-butoxybenzene are crucial. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-chloro-4-butoxybenzene provides distinct signals corresponding to the protons in different chemical environments.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.3 ppm) are expected, characteristic of a 1,4-disubstituted benzene ring.

  • Butoxy Group Protons:

    • A triplet corresponding to the -OCH₂- protons (typically δ 3.9-4.0 ppm).

    • A multiplet for the -OCH₂CH₂- protons.

    • A multiplet for the -CH₂CH₃ protons.

    • A triplet for the terminal -CH₃ protons (typically δ 0.9-1.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key signals include those for the aromatic carbons, with the carbon attached to the chlorine atom and the carbon attached to the oxygen atom having characteristic chemical shifts, as well as the four distinct signals for the butoxy group carbons.[8]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.[9]

  • C-O-C Stretch: A strong absorption band in the region of 1240-1260 cm⁻¹ is indicative of the aryl-alkyl ether linkage.

  • C-Cl Stretch: A band in the region of 1090-1010 cm⁻¹ corresponds to the carbon-chlorine bond.

  • Aromatic C-H Bending: Out-of-plane bending vibrations for the 1,4-disubstituted ring are typically observed in the 810-840 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 184, with a characteristic M+2 peak at m/z 186 due to the presence of the ³⁷Cl isotope.[2]

Reactivity and Applications in Drug Discovery

The chemical reactivity of 1-chloro-4-butoxybenzene is primarily dictated by the chloro and butoxy substituents on the aromatic ring. The chlorine atom can participate in various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.[10][11]

Cross-Coupling Reactions

The chloro-substituent can be utilized in common cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug synthesis.

Cross_Coupling_Reactions 1-Chloro-4-butoxybenzene 1-Chloro-4-butoxybenzene Product Product 1-Chloro-4-butoxybenzene->Product Pd Catalyst Coupling Partner Coupling Partner Coupling Partner->Product

Role as a Pharmaceutical Intermediate

The 1-chloro-4-butoxybenzene moiety is found in various pharmacologically active molecules. Its structural features can contribute to the overall lipophilicity and metabolic stability of a drug candidate. It has been identified as an intermediate in the synthesis of compounds like dapagliflozin.[12][13]

Safety, Handling, and Storage

Proper handling and storage of 1-chloro-4-butoxybenzene are essential to ensure laboratory safety.

Table 2: GHS Hazard Information

Hazard StatementCodeSource
Harmful if swallowedH302[2]
Very toxic to aquatic lifeH400[2]
Very toxic to aquatic life with long lasting effectsH410[2]

5.1. Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.[14][15]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]

  • Avoid inhalation of vapors and contact with skin and eyes.[14][16]

  • Keep away from heat, sparks, and open flames.[18]

5.2. Storage:

  • Store in a cool, dry, and well-ventilated place.[17]

  • Keep the container tightly closed when not in use.[17][18]

  • Store away from incompatible materials, such as strong oxidizing agents.

Conclusion

1-Chloro-4-butoxybenzene is a versatile and valuable chemical intermediate with well-defined physical and chemical properties. A comprehensive understanding of its synthesis, characterization, reactivity, and safe handling is paramount for its successful application in research and development, particularly in the synthesis of novel pharmaceutical agents.

References

  • Chemsrc. (2025, September 14). 1-butoxy-4-chloro-benzene | CAS#:51241-35-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Butoxy-4-chlorobenzene. PubChem. Retrieved from [Link]

  • Airgas. (2021, September 15). SAFETY DATA SHEET. Retrieved from [Link]

  • Bionium. (2018, October 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • S. K. Scientific. (2010, October 25). 4-Chloroanisole - SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, 1-butyl-4-chloro-. PubChem. Retrieved from [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539630A - Preparation method of 1-chloro-4-phenyl butane.
  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-291. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Chloro-4-tert-butoxybenzene (CAS 18995-35-2). Retrieved from [Link]

  • Esselman, B. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Sharma, G., et al. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Oriental Journal of Chemistry, 36(2), 263-269. Retrieved from [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Smith, W. B. (n.d.). Spectroscopy - organic problems. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Jotani, M. M., et al. (2019). 1-Chloro-4-[2-(4-chloro-phen-yl)eth-yl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 654-660. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • St. Olaf College. (n.d.). Organic Analysis and Theory Toolkit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, 1-butyl-4-(chloromethyl)-. PubChem. Retrieved from [Link]

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Reactivity profile of para-chlorobutoxybenzene in electrophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of para-chlorobutoxybenzene (1-chloro-4-butoxybenzene) in electrophilic aromatic substitution (EAS).

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

para-Chlorobutoxybenzene represents a classic "push-pull" aromatic system where a strong activator (butoxy,


) and a weak deactivator (chloro, 

) compete for electronic control. In electrophilic aromatic substitution (EAS), the butoxy group dominates the regioselectivity , directing incoming electrophiles exclusively to the position ortho to the oxygen atom (C2/C6).

However, this scaffold presents a specific latent risk: ipso-substitution (dealkylation) during nitration or highly acidic protocols, a phenomenon often overlooked in standard reactivity models. This guide provides the mechanistic grounding, experimental protocols, and risk mitigation strategies required to utilize this intermediate effectively in drug discovery.

Mechanistic Analysis & Regioselectivity

Electronic Landscape

The molecule possesses two substituents with opposing inductive and resonance effects:

SubstituentEffect TypeDirectionStrengthDirecting Influence
Butoxy (

)
Resonance (

)
Electron DonatingStrong Ortho/Para
Inductive (

)
Electron WithdrawingModerate
Chloro (

)
Inductive (

)
Electron WithdrawingStrongOrtho/Para
Resonance (

)
Electron DonatingWeak
The "Ortho-to-Oxygen" Imperative

Although both groups are ortho/para directors, the para positions relative to each are blocked. The competition is between:

  • Position 2 (Ortho to Butoxy): Activated by the strong

    
     effect of oxygen.
    
  • Position 3 (Ortho to Chlorine): Activated only weakly by chlorine's lone pair, but deactivated by the inductive withdrawal of the oxygen (meta).

Visualization: Resonance Stabilization of the Sigma Complex

The following diagram illustrates why the electrophile (


) attacks ortho to the butoxy group rather than the chlorine.

G cluster_0 Preferred Pathway: Ortho-to-Butoxy Attack cluster_1 Disfavored Pathway: Ortho-to-Chloro Attack Start p-Chlorobutoxybenzene Sigma1 Sigma Complex (Carbocation) Start->Sigma1 + E+ BadPath Attack ortho to Cl Stable Oxonium Ion (Major Contributor) Sigma1->Stable Resonance Stabilization Unstable No Octet Stabilization by Oxygen BadPath->Unstable High Energy TS

Figure 1: Mechanistic divergence showing the critical resonance stabilization provided by the alkoxy group (green node), which is absent in the competing pathway.

Critical Reactivity Risks: The "Ipso" Trap

While standard text books predict simple substitution, field experience with p-haloalkoxybenzenes reveals a critical side reaction: Nitrative Dealkylation .

  • The Phenomenon: Under strongly acidic nitration conditions (e.g.,

    
    ), the electrophile may attack the ipso carbon bearing the butoxy group.
    
  • The Mechanism: Attack at C1 leads to an intermediate that can eliminate the butyl group, resulting in a quinone or nitrophenol derivative (e.g., 4-chloro-2,6-dinitrophenol) rather than the desired nitro-butoxy compound.

  • Mitigation: Use milder nitrating agents (e.g., Acetyl nitrate or Claycop) and strictly control temperature < 0°C.

Experimental Protocol: Regioselective Bromination

This protocol demonstrates the clean introduction of a bromine atom ortho to the butoxy group, a common step in generating intermediates for Suzuki couplings (e.g., in SGLT2 inhibitor synthesis).

Reagents & Equipment
  • Substrate: p-Chlorobutoxybenzene (1.0 eq)

  • Electrophile Source: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (

    
    ) (Polar aprotic favors para/ortho selectivity and suppresses radical side reactions)
    
  • Catalyst: Ammonium Acetate (

    
    ) (0.1 eq) - Protonic buffer to activate NBS
    
Step-by-Step Workflow
  • Preparation: Dissolve 10 mmol of p-chlorobutoxybenzene in 50 mL of acetonitrile in a round-bottom flask shielded from light (aluminum foil wrap).

  • Activation: Add 1.0 mmol of ammonium acetate. Stir at room temperature (25°C) for 10 minutes.

  • Addition: Add 10.5 mmol of NBS portion-wise over 20 minutes. Note: Exothermic reaction; monitor internal temp.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) should disappear, replaced by the mono-bromo product (
    
    
    
    ).
  • Quench: Once complete (~1-2 hours), quench with 10% aqueous

    
     (sodium thiosulfate) to destroy excess bromine.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
Expected Data
ParameterValueNotes
Yield 85-92%High efficiency due to strong activation.
Regioselectivity >98% Ortho-to-ButoxyConfirmed by

NMR (splitting patterns).
Appearance Pale yellow oilCrystallizes upon standing if high purity.

Applications in Drug Discovery[3]

The p-chlorobutoxybenzene scaffold is a privileged structure in medicinal chemistry, particularly for modulating lipophilicity (


) without adding metabolic liability.
  • Linker Chemistry: The butoxy chain serves as a "spacer" that can be modified (e.g.,

    
    -substitution) to reach binding pockets while the chlorobenzene core provides metabolic stability against CYP450 oxidation.
    
  • SGLT2 Inhibitors: Analogs of this scaffold (e.g., ethoxy variants) are precursors to gliflozin-class drugs (Dapagliflozin), where the halogenated ring is coupled to a glucose moiety.

Synthesis Pathway for Biaryl Scaffolds

The brominated derivative (from Section 4) is the primary entry point for biaryl synthesis via Suzuki-Miyaura coupling.

ReactionScheme SM p-Chlorobutoxybenzene Inter 2-Bromo-4-chloro- 1-butoxybenzene SM->Inter NBS, NH4OAc (Electrophilic Subst.) Product Biaryl Drug Scaffold (e.g., SGLT2 analog) Inter->Product Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling)

Figure 2: Synthetic utility of the regioselective bromination product in generating biaryl pharmacophores.

References

  • Regioselectivity in Haloanisoles

    • Source: Chemistry LibreTexts.[2] "Electrophilic Aromatic Substitution: Substituent Effects."

    • URL:[Link]

  • Nitration Anomalies (Ipso Substitution)

    • Source: ResearchGate / J. Chem. Soc. "Effect of solvents on regioselectivity of anisole nitration.
    • URL:[Link]

  • Synthetic Applications (Gliflozin Intermediates)

    • Source: National Library of Medicine (PubMed).
    • URL:[Link]

  • Friedel-Crafts Protocols

    • Source: BenchChem Protocols.[2] "Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation."

Sources

Methodological & Application

Application Note: A High-Yield, Phase-Transfer Catalyzed Synthesis Protocol for 1-Butoxy-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust protocol for the high-yield synthesis of 1-Butoxy-4-chlorobenzene, a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2][3] The methodology is centered around the Williamson ether synthesis, a classic and reliable C-O bond-forming reaction.[4] By employing a phase-transfer catalyst, this protocol overcomes common solubility challenges in heterogeneous reaction mixtures, leading to enhanced reaction rates and significantly improved product yields. We detail the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and present a clear workflow for researchers in organic synthesis and drug development.

Introduction and Scientific Principle

1-Butoxy-4-chlorobenzene is a substituted aromatic ether whose structure is a valuable scaffold in organic synthesis.[1] Its preparation is most effectively achieved via the Williamson ether synthesis, which proceeds through an SN2 nucleophilic substitution mechanism.[5][6] The synthesis involves two primary stages:

  • Deprotonation: The acidic proton of 4-chlorophenol is abstracted by a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), to generate the highly nucleophilic 4-chlorophenoxide anion.[5][7][8]

  • Nucleophilic Attack: The generated phenoxide anion attacks the electrophilic carbon of 1-bromobutane, displacing the bromide leaving group to form the desired 1-Butoxy-4-chlorobenzene ether.

A significant enhancement to this classic synthesis is the incorporation of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt. In a solid-liquid or liquid-liquid heterogeneous system, the PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase, where the 1-bromobutane reactant resides.[9][10] This circumvents the low mutual solubility of the reactants, dramatically increasing the frequency of effective molecular collisions and thereby accelerating the reaction towards a high-yield completion.[11]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding a high purity product.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Required Purity
4-Chlorophenol106-48-9C₆H₅ClO128.56>99%
1-Bromobutane109-65-9C₄H₉Br137.02>99%
Potassium Carbonate (anhydrous, finely powdered)584-08-7K₂CO₃138.21>99%
Tetrabutylammonium Bromide (TBAB)1643-19-2C₁₆H₃₆BrN322.37>98%
Toluene108-88-3C₇H₈92.14Anhydrous
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04ACS Grade
Deionized Water7732-18-5H₂O18.02N/A
Brine (Saturated NaCl solution)N/ANaCl(aq)N/AN/A
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer hotplate and stir bar

  • Thermometer or thermocouple

  • Dropping funnel (optional)

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a slight positive pressure of inert gas.

  • Charging Reactants: To the flask, add 4-chlorophenol (12.86 g, 0.10 mol), finely powdered anhydrous potassium carbonate (20.73 g, 0.15 mol, 1.5 eq), and tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol, 5 mol%).

  • Solvent and Alkylating Agent Addition: Add 100 mL of anhydrous toluene to the flask, followed by 1-bromobutane (12.0 mL, 15.2 g, 0.11 mol, 1.1 eq).

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to reflux (approx. 110-111 °C) using the heating mantle. Maintain the reflux for 4-6 hours.

  • Monitoring Reaction Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the 4-chlorophenol spot indicates reaction completion.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid cake with a small amount of ethyl acetate (2 x 20 mL).

    • Transfer the combined filtrate to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted 4-chlorophenol, deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).[12]

  • Drying and Solvent Removal: Dry the washed organic layer over anhydrous sodium sulfate.[12] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and ethyl acetate.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield 1-Butoxy-4-chlorobenzene as a colorless to pale yellow liquid.[12][13]

Workflow and Data Summary

Experimental Workflow Diagram

Synthesis_Workflow A 1. Charge Reactants & Catalyst (4-Chlorophenol, K₂CO₃, TBAB) B 2. Add Solvent & Alkylating Agent (Toluene, 1-Bromobutane) A->B C 3. Heat to Reflux (4-6h) Monitor by TLC B->C D 4. Cool & Filter Solids C->D E 5. Aqueous Workup (NaOH, H₂O, Brine Washes) D->E F 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) E->F G 7. Purify by Vacuum Distillation F->G H Final Product: 1-Butoxy-4-chlorobenzene G->H

Caption: High-level workflow for the synthesis of 1-Butoxy-4-chlorobenzene.

Expected Results
ParameterValue
Theoretical Yield 18.47 g (based on 0.10 mol of 4-chlorophenol)
Expected Actual Yield 16.6 - 17.5 g
Expected Yield (%) 90 - 95%
Appearance Colorless to pale yellow liquid
Boiling Point ~245-247 °C (at atmospheric pressure)
Molecular Weight 184.66 g/mol [14]

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • 4-Chlorophenol: Toxic and corrosive. Harmful if swallowed, inhaled, or in contact with skin.[16][17] Handle with extreme care.

  • 1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed. Keep away from ignition sources.

  • Toluene: Flammable liquid. Can cause skin and eye irritation. Potential for developmental toxicity.

  • Potassium Carbonate/Hydroxide: Irritant/Corrosive. Avoid creating dust.

  • General Handling: Ground and bond containers when transferring flammable solvents to prevent electrostatic discharge.[18] Spills should be absorbed with an inert material and disposed of as hazardous waste.[19]

Conclusion

The Williamson ether synthesis, enhanced by phase-transfer catalysis, provides a highly efficient, scalable, and high-yielding route to 1-Butoxy-4-chlorobenzene. The protocol described herein is robust and reproducible, making it suitable for both academic research and industrial process development. Adherence to the procedural details and safety guidelines is essential for achieving optimal results and ensuring laboratory safety.

References

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. Available at: [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

  • University of Michigan-Dearborn. Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. 4-Chlorophenol. Available at: [Link]

  • Williamson Ether Synthesis. Procedure. Available at: [Link]

  • St. Norbert College. The Williamson Ether Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 303010, 1-Butoxy-4-chlorobenzene. Available at: [Link]

  • Organic Syntheses. Benzene, 1-bromo-2-chloro-. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4684, 4-Chlorophenol. Available at: [Link]

  • ResearchGate. Synthesis of butoxybenzene using phenol and bromobutane. Available at: [Link]

  • New Jersey Department of Health. Chlorobenzene - Hazardous Substance Fact Sheet. Available at: [Link]

  • Loba Chemie. 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Available at: [Link]

  • Macmillan Group. Phase-Transfer Catalysis. Available at: [Link]

Sources

Technical Application Note: 1-Butoxy-4-chlorobenzene in Agrochemical Formulation & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butoxy-4-chlorobenzene (also known as p-chlorobutoxybenzene or 4-chlorophenyl butyl ether) is a specialized halogenated aromatic ether serving two critical roles in modern agrochemical development:

  • Synthesis Intermediate: It functions as a lipophilic building block for ether-bridged acaricides and insecticides (analogous to the structural motifs found in Etofenprox and Fenazaquin). Its 4-chloro substituent provides a reactive handle for metal-catalyzed coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the butoxy tail modulates the partition coefficient (LogP), enhancing cuticular penetration in target pests.

  • Formulation Synergist/Solvent: Due to its high boiling point and excellent solvency for pyrethroids and organophosphates, it is utilized in Emulsifiable Concentrates (EC) to improve the stability and leaf-surface spreading of active ingredients (AIs).

This guide details the optimized synthesis protocol, quality control parameters, and formulation integration strategies for this compound.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecificationRelevance to Agrochemistry
Chemical Structure Cl-C₆H₄-O-(CH₂)₃CH₃Lipophilic ether bridge; stable against hydrolysis.
Molecular Weight 184.66 g/mol Ideal range for intermediate coupling.
Appearance Clear to pale yellow liquidLow color impact on final formulation.
Boiling Point ~260–265°CLow volatility; reduces drift in field applications.
LogP (Octanol/Water) ~4.2 (Estimated)High lipophilicity aids transport across insect cuticles.
Solubility Insoluble in water; soluble in toluene, acetone, DMF.Compatible with organic phase formulation.

Application 1: Synthesis Intermediate Protocol

Context: Designing Ether-Bridged Acaricides

Many modern acaricides (e.g., Pyrimidifen analogs) rely on a "Head-Linker-Tail" architecture. 1-Butoxy-4-chlorobenzene serves as the Tail-Linker module. The chlorine atom at the para position is electronically activated for cross-coupling reactions, allowing the attachment of heterocyclic "Heads" (e.g., pyrimidines, quinazolines).

Protocol: Optimized Williamson Ether Synthesis

Objective: Synthesize high-purity (>99.5%) 1-Butoxy-4-chlorobenzene from 4-chlorophenol.

Reagents:
  • Substrate: 4-Chlorophenol (1.0 eq)

  • Alkylating Agent: n-Butyl bromide (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous)

  • Solvent: Acetonitrile (ACN) or DMF (High polarity required for SN2)

  • Catalyst: Potassium Iodide (KI) (0.05 eq, Finkelstein accelerator)

Workflow:
  • Preparation: Charge a 3-neck round-bottom flask with 4-Chlorophenol and ACN under nitrogen atmosphere.

  • Deprotonation: Add K₂CO₃ gradually. Heat to 60°C and stir for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add KI, then add n-Butyl bromide dropwise over 45 minutes to control exotherm.

  • Reflux: Heat the mixture to reflux (80–82°C) for 6–8 hours. Monitor consumption of 4-chlorophenol via TLC (Hexane:Ethyl Acetate 9:1) or HPLC.

  • Work-up:

    • Cool to room temperature. Filter off inorganic salts (KBr/KCl).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate; wash with 1N NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry organic layer over MgSO₄, filter, and distill under high vacuum (0.5 mmHg) to collect the pure product.

Visualized Pathway (DOT Diagram)

SynthesisWorkflow Start Start: 4-Chlorophenol Step1 Deprotonation (K2CO3, 60°C) Start->Step1 Step2 Alkylation (n-Butyl Bromide + KI) Step1->Step2 Step3 Reflux (8h) SN2 Reaction Step2->Step3 QC In-Process Control (HPLC <0.5% Phenol) Step3->QC QC->Step3 Fail (Extend Time) Workup Work-up (NaOH Wash + Distillation) QC->Workup Pass Product Final Product: 1-Butoxy-4-chlorobenzene Workup->Product

Figure 1: Step-by-step synthesis workflow for generating high-purity intermediate.

Application 2: Formulation Solvent & Synergist

Context: Enhancing Bioavailability

In agrochemical formulations, particularly for systemic fungicides or contact insecticides, the "carrier" solvent plays a pivotal role. 1-Butoxy-4-chlorobenzene is valuable here because:

  • Cuticular Penetration: Its aromatic-ether structure mimics the waxy cuticle of leaves and insect exoskeletons, facilitating the diffusion of the active ingredient.

  • Stability: Unlike ester-based solvents, it is resistant to hydrolysis, making it suitable for liquid formulations stored for long periods.

Protocol: Solubility Screening for EC Formulation

Objective: Determine the maximum loading of a target AI (e.g., Tebuconazole or a Pyrethroid) in 1-Butoxy-4-chlorobenzene.

  • Preparation: Aliquot 10 mL of 1-Butoxy-4-chlorobenzene into glass vials.

  • Saturation: Add the solid AI in 0.5g increments, vortexing for 5 minutes at 20°C.

  • Thermal Stress: Heat samples to 54°C (CIPAC standard aging temp) for 2 hours, then cool to 0°C for 24 hours.

  • Observation: Check for crystal growth or phase separation.

  • Validation: Filter supernatant and analyze AI concentration via HPLC.

Quality Control & Impurity Management

The purity of 1-Butoxy-4-chlorobenzene is critical. Residual phenols can cause phytotoxicity (plant burn), while residual halides can poison metal catalysts in downstream synthesis.

ImpurityOriginLimitDetection Method
4-Chlorophenol Unreacted Starting Material< 0.1%HPLC (UV 280nm)
n-Butyl Bromide Excess Reagent< 0.5%GC-FID
Water Solvent/Atmosphere< 0.05%Karl Fischer Titration

Self-Validating QC System:

  • Checkpoint: If the pH of the aqueous wash in the synthesis work-up is < 10, phenol removal is incomplete. Re-wash with NaOH.

  • Checkpoint: If the final product color is dark yellow/brown, oxidation has occurred. Distill immediately.

Safety & Handling (GHS Standards)

Hazard Classification:

  • Acute Tox. 4 (Oral): Harmful if swallowed.

  • Aquatic Acute 1: Very toxic to aquatic life (Critical for agrochemical runoff assessment).

Handling Protocol:

  • PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and organic vapor respirator.

  • Spill Management: Do not wash into drains. Absorb with inert clay (Vermiculite) and incinerate as hazardous organic waste.

  • Storage: Store under nitrogen in stainless steel or HDPE containers to prevent slow oxidation of the ether linkage.

References

  • Synthesis of Ether-Based Agrochemicals (Pramoxine Analog)

    • Patent CN106045942A. "Preparation method of pramoxine hydrochloride.
    • Source:

  • Safety Data & Toxicology (Chlorobenzenes)

    • National Institutes of Health (NIH) - PubChem. "1-Butoxy-4-chlorobenzene Compound Summary."
    • Source:

  • General Agrochemical Formulation (Solvents): Knowles, A. "New developments in crop protection product formulation." Agrow Reports, 2005. (Context for lipophilic solvents in ECs).
  • Etofenprox Chemistry (Structural Analog)

    • Patent CN100398511C.[1] "Preparation method of insecticide etofenprox."[2][1][3][4][5] (Demonstrates the utility of phenoxy-alkyl ethers in insecticides).

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Butoxy-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Chlorophenol (4-CP) from 1-Butoxy-4-chlorobenzene (BCB) Ticket Type: Purification & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Logic

Welcome to the technical support module for ether synthesis purification. You are likely performing a Williamson Ether Synthesis reacting 4-chlorophenol with 1-bromobutane (or 1-chlorobutane) in the presence of a base.

The challenge you face is that the boiling points of your starting material and product are critically close, rendering distillation ineffective and potentially disastrous for yield.

The Solution: We utilize the drastic difference in acidity (pKa) between the phenolic impurity and the neutral ether product to effect a quantitative separation via chemically active extraction.

Comparative Physicochemical Data
Property4-Chlorophenol (Impurity)1-Butoxy-4-chlorobenzene (Product)Implication
Structure Type Phenol (Weak Acid)Aryl Alkyl Ether (Neutral)Basis of separation
pKa ~9.41 [1]N/A (Non-ionizable)pH > 11.5 ensures >99% deprotonation of impurity.[1][2]
Boiling Point 220°C [1]~216°C [2]DO NOT DISTILL. Separation by BP is impossible.[1][2]
Melting Point 43°C [1]~23°C [2]Product is a low-melting solid/liquid; treat as liquid during workup.[1][2]
Solubility Organic/Aqueous (pH dep.)[1][2][3]Strictly OrganicPartitioning is pH-controllable.[1][2]
Module 1: The Core Protocol (Standard Purification)

Q: I have completed the reflux. How do I remove the excess 4-chlorophenol?

A: You must perform a "Chemically Active Extraction." Simple water washes are insufficient because 4-chlorophenol has significant solubility in organic solvents (partition coefficient favors the organic layer). You must convert the phenol into its water-soluble salt (phenoxide).

The Protocol:

  • Dilution: Dilute your reaction mixture with a non-polar solvent (Diethyl Ether or Dichloromethane). Note: Diethyl ether is preferred as it separates cleaner from basic water than DCM.[2]

  • The "Kill" Wash: Wash the organic phase 3 times with 1M NaOH (Sodium Hydroxide) .

    • Mechanism:[2][4][5]

      
      
      
    • The phenoxide salt (

      
      ) is highly polar and migrates exclusively to the aqueous layer.
      
  • The Neutralization Wash: Wash the organic phase once with 1M HCl or water to remove trace base.

  • Drying: Wash with saturated brine, dry over MgSO₄, and evaporate solvent.[1]

Visualizing the Workflow:

ExtractionWorkflow Start Crude Reaction Mixture (Ether + Phenol + Salts) Solvent Add Organic Solvent (Et2O or DCM) Start->Solvent Wash1 Wash 3x with 1M NaOH (pH > 12) Solvent->Wash1 Separation Phase Separation Wash1->Separation Aqueous Aqueous Layer (Contains Sodium 4-chlorophenoxide) Separation->Aqueous Discard (Waste) Organic Organic Layer (Contains 1-Butoxy-4-chlorobenzene) Separation->Organic Keep Brine Wash with Brine Dry over MgSO4 Organic->Brine Evap Rotary Evaporation Brine->Evap Final Pure Product Evap->Final

Figure 1: Chemically Active Extraction Workflow targeting phenolic deprotonation.

Module 2: Troubleshooting & FAQs

Q: I tried the NaOH wash, but the product still smells like phenol/shows a spot on TLC. Why?

A: This usually happens due to incomplete phase transfer or re-protonation .

  • Check pH: Ensure your aqueous layer is actually basic (pH > 12). If you generated a lot of acid byproduct, you might have neutralized your first NaOH wash.

  • The "Claisen Alkali" Fix: If the phenol is stubborn (lipophilic phenols can "hide" in the organic layer), use Claisen Alkali instead of simple NaOH.

    • Recipe: Dissolve 35g KOH in 25mL water, then dilute to 100mL with Methanol.

    • Why: The methanol helps solvate the organic interface, allowing the base to reach the phenol more effectively [3].

Q: I have a terrible emulsion that won't separate. What do I do?

A: Ethers and basic water often emulsify, especially if the density of your organic solvent is close to water.

  • The Salting Out Method: Add solid NaCl directly to the separatory funnel and shake gently. This increases the density of the aqueous layer and disrupts the emulsion.

  • Filtration: If there are fine particulates (salts) stabilizing the emulsion, filter the entire mixture through a pad of Celite (diatomaceous earth).

  • Time & Gravity: Sometimes, you just need to wait 20 minutes.

Q: Can I just distill the product to purify it?

A: Strongly Discouraged. As noted in the data table, the boiling point of 4-chlorophenol (220°C) and 1-Butoxy-4-chlorobenzene (~216°C) are nearly identical.

  • Result: You will obtain an azeotrope-like mixture.[1] You cannot separate these by standard distillation.

  • Alternative: If the extraction fails, use Column Chromatography (Silica Gel).

    • Mobile Phase: 100% Hexanes

      
       5% EtOAc/Hexanes. The non-polar ether moves much faster than the polar phenol.
      

Q: How do I validate that the phenol is gone?

A: Do not rely on smell.

  • TLC Stain: Run a TLC plate.[6] Visualize with UV, then stain with Ferric Chloride (

    
    ) .[1]
    
    • Result: Phenols turn distinct purple/blue/green with

      
      . The ether product will not stain.
      
  • 1H NMR: Look for the disappearance of the phenolic -OH proton (usually a broad singlet around 5.0-8.0 ppm, solvent dependent) and the shift of the aromatic protons ortho to the oxygen.

Module 3: Advanced Purification Logic

If your product solidifies (MP is ~23°C, so it may solidify in a fridge), you have a powerful purification option available: Recrystallization .[1]

DecisionTree State Check State at 4°C Solid Solidifies State->Solid Liquid Remains Oil State->Liquid Recryst Recrystallize from Cold Pentane or MeOH Solid->Recryst Preferred Chrom Flash Chromatography (Silica Gel) Liquid->Chrom If Extraction Fails

Figure 2: Purification Decision Tree based on physical state.[1]

Recrystallization Protocol (Low MP Solid):

  • Dissolve crude oil in minimal boiling pentane or methanol.

  • Cool to -20°C (freezer).

  • The ether should crystallize, leaving the phenol (which has a lower solubility threshold in cold pentane) or other impurities in the mother liquor.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4684, 4-Chlorophenol. Retrieved from [Link]1][2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 1-Butoxy-4-chlorobenzene: A Comparative Verification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 1-Butoxy-4-chlorobenzene (CAS: 51241-35-1). Targeted at drug development professionals and synthetic chemists, this document differentiates the target compound from its critical regioisomers (ortho/meta) and starting materials. The focus is on verifying the para-substitution pattern and the integrity of the butoxy chain, ensuring high-purity structural confirmation for liquid crystal precursors and pharmaceutical intermediates.

Comparative Spectrum Analysis

In structural verification, identifying the correct regioisomer is paramount. The para-substituted isomer (1-Butoxy-4-chlorobenzene) exhibits a distinct symmetry that differentiates it from ortho- and meta-isomers.

The Target: 1-Butoxy-4-chlorobenzene (Para-isomer)
  • Symmetry : High. Possesses a C2 axis of rotation (if planar) or effective magnetic equivalence in solution.

  • Aromatic Region : Characteristic AA'BB' (or AA'XX') system.

    • Appears as two distinct "doublets" (roofing effect often observed).

    • Integration : 2H each.

    • Shift : Protons ortho to the alkoxy group are shielded (upfield, ~6.8 ppm). Protons ortho to the chlorine are deshielded (downfield, ~7.2 ppm).

  • Diagnostic Value : The presence of two clean symmetric multiplets in the aromatic region is the primary confirmation of para-substitution.

Alternative 1: 1-Butoxy-2-chlorobenzene (Ortho-isomer)
  • Symmetry : Low. No symmetry plane makes all 4 aromatic protons chemically non-equivalent.

  • Aromatic Region : ABCD system.

    • Appears as a complex series of multiplets.

    • Shift : The proton ortho to the butoxy group will show a different splitting pattern (doublet of doublets) compared to the symmetric para-isomer.

  • Differentiation : Lack of the clean 2:2 doublet pattern immediately flags this as an impurity or incorrect isomer.

Alternative 2: 4-Chlorophenol (Starting Material) [1]
  • Key Difference : Absence of the Butyl chain signals.

  • OH Signal : A broad, exchangeable singlet (variable position, typically 4.5–6.0 ppm in CDCl₃) replaces the aliphatic butyl signals.

  • Aromatic Shift : The phenolic protons will shift slightly upfield upon alkylation (conversion to ether), but the primary diagnostic is the absence of the 0.9–4.0 ppm aliphatic region .

Detailed Experimental Data & Peak Assignment

Solvent : CDCl₃ (Chloroform-d) | Frequency : 400 MHz (Recommended) | Reference : TMS (0.00 ppm)

Table 1: 1H NMR Data for 1-Butoxy-4-chlorobenzene
PositionChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
Ar-H (a) 7.20 - 7.25 Doublet (distorted)2H~8.8 HzOrtho to Cl (Inductive deshielding)
Ar-H (b) 6.78 - 6.85 Doublet (distorted)2H~8.8 HzOrtho to OBu (Resonance shielding)
O-CH₂ 3.90 - 3.95 Triplet2H6.5 HzDeshielded by Oxygen
CH₂ 1.70 - 1.80 Quintet (m)2H-Beta-position to Oxygen
CH₂ 1.42 - 1.55 Sextet (m)2H-Gamma-position
CH₃ 0.93 - 0.99 Triplet3H7.4 HzTerminal Methyl

Note on Aromatic Splitting : While often described as doublets, the aromatic protons form a second-order AA'BB' system . On lower field instruments (60 MHz), they may look like simple doublets. On high-field instruments (400 MHz+), additional fine splitting (roofing) is visible.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and spectral quality suitable for publication or regulatory submission, follow this protocol.

Step 1: Sample Preparation
  • Massing : Weigh 10–15 mg of 1-Butoxy-4-chlorobenzene into a clean vial.

    • Why? High concentration improves signal-to-noise (S/N) ratio for 13C satellites but avoid saturation.

  • Solvent Addition : Add 0.6 mL of high-purity CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).

    • Why? CDCl₃ is the standard for non-polar aromatic ethers. TMS provides the internal zero reference.

  • Filtration (Optional) : If the solution is cloudy, filter through a small plug of glass wool into the NMR tube. Particulates cause magnetic field inhomogeneity (broad peaks).

  • Tube Selection : Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Instrument Acquisition Parameters
  • Pulse Sequence : Standard 1H pulse (zg30).

  • Number of Scans (NS) : 16 (Sufficient for >10 mg sample).

  • Relaxation Delay (D1) : 1.0 – 2.0 seconds.

    • Why? Aromatic protons have longer T1 relaxation times; insufficient delay causes integration errors.

  • Spectral Width (SW) : 12-14 ppm (to catch any acidic impurities or exchangeable protons).

  • Temperature : 298 K (25°C).

Visualization: Structural Verification Workflow

The following logic flow illustrates the decision process for verifying the product against common impurities.

NMR_Verification Start Start: Acquire 1H NMR Spectrum Check_Aliphatic Check 0.9 - 4.0 ppm Region Start->Check_Aliphatic No_Butyl No Butyl Signals? (Only OH at ~5.0 ppm) Check_Aliphatic->No_Butyl Absent Has_Butyl Butyl Signals Present (t, m, m, t pattern) Check_Aliphatic->Has_Butyl Present Result_SM Identify: 4-Chlorophenol (Starting Material) No_Butyl->Result_SM Check_Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Has_Butyl->Check_Aromatic Pattern_AABB Symmetric AA'BB' Pattern (2 Doublets, 2H each) Check_Aromatic->Pattern_AABB Symmetric Pattern_Complex Complex ABCD Multiplets (No clear symmetry) Check_Aromatic->Pattern_Complex Asymmetric Result_Target CONFIRMED: 1-Butoxy-4-chlorobenzene Pattern_AABB->Result_Target Result_Ortho Identify: Ortho-Isomer (Regioisomer Impurity) Pattern_Complex->Result_Ortho

Figure 1: Decision logic for confirming 1-Butoxy-4-chlorobenzene structure via 1H NMR.

References
  • PubChem . 1-Butoxy-4-chlorobenzene (Compound).[1][2] National Library of Medicine. Available at: [Link]

  • SDBS . Spectral Database for Organic Compounds. AIST (Japan).[3] (General reference for AA'BB' systems in p-disubstituted benzenes). Available at: [Link]

  • Reich, H. J. WinPLT NMR Data - Chemical Shifts. University of Wisconsin-Madison.[4] Available at: [Link]

Sources

Halogen-Specific Reactivity Profiles: 1-Butoxy-4-chlorobenzene vs. 1-Butoxy-4-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Organic Synthesis & Process Chemistry

Executive Summary: The Activation Energy Gap

In pharmaceutical process development, the choice between 1-Butoxy-4-chlorobenzene (Aryl Chloride) and 1-Butoxy-4-bromobenzene (Aryl Bromide) is rarely about the final product structure—it is a strategic decision regarding catalyst cost vs. substrate reactivity .

While both substrates share the electron-donating butoxy group (


), their performance in Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) differs fundamentally due to the bond dissociation energy (BDE) of the carbon-halogen bond.
  • The Bromide (Br): The "Workhorse." It offers a lower activation barrier, compatible with generic phosphine ligands (e.g.,

    
    , BINAP). Ideal for discovery chemistry where speed and reliability outrank cost.
    
  • The Chloride (Cl): The "Economy" Option. Significantly cheaper at scale but kinetically deactivated. The butoxy group's electron donation renders the C-Cl bond inert to standard catalysts, necessitating "hot" ligands (e.g., XPhos, NHCs) to force oxidative addition.

Mechanistic Foundation: The "Electronic Mismatch"

To understand the reactivity difference, we must analyze the interplay between the halogen leaving group and the para-butoxy substituent.

2.1 Bond Dissociation Energy (BDE)

The primary differentiator is the enthalpy required to homolytically cleave the C-X bond.

Parameter1-Butoxy-4-chlorobenzene1-Butoxy-4-bromobenzene

(Energy Gap)
C-X BDE ~96 kcal/mol~81 kcal/mol~15 kcal/mol
Bond Length 1.74 Å1.89 Å0.15 Å (Steric access)
Electronic State Highly DeactivatedModerately Deactivated-
2.2 The Oxidative Addition (OA) Bottleneck

In Pd(0)/Pd(II) catalytic cycles, Oxidative Addition (OA) is the rate-limiting step (RLS) for aryl halides.

  • The Challenge: OA requires the metal center to inject electron density into the

    
     orbital of the C-X bond.
    
  • The Butoxy Effect: The butoxy group is a strong Electron Donating Group (EDG) via resonance (

    
     effect). It pushes electron density into the benzene ring, making the ring electron-rich. This creates an electrostatic repulsion against the nucleophilic Pd(0) species, significantly raising the transition state energy for OA.
    

Consequence: While the bromide's weaker bond can compensate for this electronic deactivation, the chloride's strong bond plus the electronic deactivation makes it virtually inert to standard Pd-catalysts.

CatalyticCycle cluster_OA Rate Limiting Step (Oxidative Addition) Pd0 Active Catalyst L-Pd(0) Complex_Br Pd(II)-Ar-Br (Fast Formation) Pd0->Complex_Br Low Barrier (Br) Complex_Cl Pd(II)-Ar-Cl (Slow/Requires Heat) Pd0->Complex_Cl High Barrier (Cl) Needs e- rich Ligand Transmetal Transmetalation (Nucleophile Entry) Complex_Br->Transmetal Complex_Cl->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration

Figure 1: The Divergence in Oxidative Addition. The Aryl Chloride path (Red) requires higher energy input or specialized ligands compared to the Aryl Bromide (Blue).

Comparative Performance Data

The following data summarizes typical performance metrics in a standard Buchwald-Hartwig Amination (coupling with Morpholine).

Feature1-Butoxy-4-bromobenzene1-Butoxy-4-chlorobenzene
Catalyst System

/ BINAP

/ XPhos
Ligand Class Standard Bidentate PhosphineBulky, Electron-Rich Monophosphine
Temperature 80°C100°C - 110°C
Time to Completion 2 - 4 Hours12 - 24 Hours
Typical Yield 88 - 95%75 - 85%
Side Reactions Minimal (some hydrodehalogenation)Potential ether cleavage at high T
Experimental Protocols: Head-to-Head

This section details two validated protocols. Protocol A is optimized for the Bromide (Standard), while Protocol B is engineered for the Chloride (Advanced).

Protocol A: The "Standard" Route (Bromide Substrate)

Targeting High Throughput & Ease of Use

  • Charge: To a reaction vial, add 1-Butoxy-4-bromobenzene (1.0 equiv), Morpholine (1.2 equiv), and

    
     (1.4 equiv).
    
  • Catalyst: Add

    
     (2 mol%) and BINAP  (3 mol%).
    
  • Solvent: Add anhydrous Toluene (

    
    ).
    
  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80°C .

  • Monitoring: Check TLC/LC-MS at 2 hours. Conversion should be >95%.

Protocol B: The "Forced" Route (Chloride Substrate)

Targeting Cost Reduction & Hard-to-Access Substrates

  • Charge: To a reaction vial, add 1-Butoxy-4-chlorobenzene (1.0 equiv), Morpholine (1.2 equiv), and

    
     (2.0 equiv). Note: Stronger bases like NaOtBu can cause side reactions at the higher temps required for chlorides.
    
  • Catalyst: Add

    
     (1.5 mol%) and XPhos  or BrettPhos  (4.5 mol%).
    
    • Rationale: These bulky, electron-rich dialkylbiaryl phosphines increase the electron density on Pd(0), forcing the oxidative addition into the deactivated C-Cl bond.

  • Solvent: Add anhydrous 1,4-Dioxane (

    
    ). Note: Dioxane allows for higher reflux temperatures than Toluene.
    
  • Degas: Critical Step. Freeze-pump-thaw (3 cycles) or vigorous Argon sparging (15 mins). Oxygen poisoning is fatal to the electron-rich Pd-XPhos species.

  • Reaction: Seal and heat to 110°C .

  • Monitoring: Check LC-MS at 12 hours. If stalled, add 0.5 mol% fresh catalyst.

Decision Matrix: When to Switch?

Use this logic flow to determine the correct starting material for your campaign.

DecisionMatrix Start Select Starting Material Scale What is the Reaction Scale? Start->Scale Small Discovery (< 10g) Scale->Small Large Process/Mfg (> 1kg) Scale->Large UseBr USE BROMIDE (Prioritize Speed/Reliability) Small->UseBr Ligand Are specialized ligands (XPhos/BrettPhos) available? Large->Ligand Cost Is Catalyst Cost > Substrate Cost Savings? Ligand->Cost Yes Ligand->UseBr No Cost->UseBr Yes (Catalyst too expensive) UseCl USE CHLORIDE (Prioritize COGS) Cost->UseCl No (Savings realized)

Figure 2: Strategic selection workflow for 1-Butoxy-4-halobenzenes.

References
  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supports the ~15 kcal/mol gap between Ph-Cl and Ph-Br).
  • Oxidative Addition Mechanisms: Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

  • Reactivity of Deactivated Chlorides: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Catalyst Inhibition: Wuxi AppTec. (2020). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (Noting the reactivity order and iodide inhibition effects). Link

A Researcher's Guide to Leaving Group Efficiency in p-Alkoxyhalobenzenes for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuances of nucleophilic aromatic substitution (SNAr) is paramount for the rational design of synthetic routes. This guide provides an in-depth comparison of leaving group efficiency in p-alkoxyhalobenzenes, a common scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings, present supporting experimental data, and provide a detailed protocol for independent verification.

The Counterintuitive Nature of Leaving Groups in SNAr

In the realm of aliphatic nucleophilic substitution (SN1 and SN2), the efficiency of a leaving group is inversely related to the strength of its bond to carbon.[1] Consequently, iodide is an excellent leaving group, while fluoride is notoriously poor.[1] However, in the context of SNAr reactions, this trend is inverted.[2] For halogens, the typical order of reactivity is F > Cl ≈ Br > I.[2][3]

This reversal stems from the two-step addition-elimination mechanism that characterizes most SNAr reactions.[4] The rate-determining step is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[5][6] The departure of the leaving group occurs in a subsequent, faster step.[6]

Therefore, the primary factor governing the reaction rate is the electrophilicity of the carbon atom bearing the leaving group.[1] Highly electronegative substituents, like fluorine, strongly polarize the C-X bond, rendering the carbon atom more susceptible to nucleophilic attack.[5] While the C-F bond is the strongest among the halogens, its cleavage is not the rate-limiting step, making its strength less impactful on the overall reaction kinetics.[5][6]

The presence of an electron-donating p-alkoxy group, while generally deactivating the ring towards nucleophilic attack compared to electron-withdrawing groups, provides a valuable model system to isolate and study the electronic effects of the leaving group itself.

Experimental_Workflow A Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) B Equilibrate Substrate Solutions at Reaction Temperature A->B C Initiate Reactions with Nucleophile B->C D Withdraw and Quench Aliquots at Timed Intervals C->D E Analyze by GC or HPLC D->E F Plot ln[Substrate] vs. Time E->F G Determine Rate Constants (k_obs) F->G H Calculate Relative Rates G->H

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-Butoxy-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 51241-35-1 | Synonyms: 4-Chlorobutyl phenyl ether; p-Chlorobutoxybenzene

Executive Summary & Core Directive

1-Butoxy-4-chlorobenzene is a halogenated aromatic ether. Its disposal requires strict segregation from non-halogenated solvents to prevent the formation of dioxins and corrosive acid gases (HCl) during incineration.

Immediate Action Required:

  • Segregation: Classify as Halogenated Organic Waste . Do NOT mix with general organic solvents (acetone, ethanol) or aqueous waste.

  • Peroxide Warning: As an ether with alpha-hydrogens on the butyl chain, this compound has the potential to form explosive peroxides upon prolonged exposure to air. Verify peroxide levels prior to disposal if the container has been open >6 months.

  • Environmental Hazard: Classified as very toxic to aquatic life (H400/H410).[1] Zero tolerance for drain disposal.

Hazard Identification & Waste Classification

Before handling waste, verify the chemical state and associated risks.

PropertyDataDisposal Implication
Chemical Structure Aromatic Ring + Chlorine + Butoxy Ether GroupRequires high-temperature incineration with scrubbing.
Flash Point ~98°C (Estimated/Proxy)Combustible. Store away from oxidizers.
Reactivity Peroxide Former (Class B/C potential)Test for peroxides before concentrating or distilling.
Toxicity Acute Tox. 4 (Oral), Skin IrritantWear Nitrile gloves and safety glasses.
Ecological Marine PollutantSpills must be contained immediately; do not wash into drains.
Waste Code (RCRA) Not P/U listed. Likely D001 (if ignitable) or Non-Regulated Hazardous Waste.Manage as Hazardous Waste regardless of RCRA exemption status due to halogen content.

Waste Segregation Logic

Proper segregation is the single most critical step in the disposal workflow. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and environmental risk.

SegregationLogic Start Waste Generation: 1-Butoxy-4-chlorobenzene CheckMix Is it mixed with other substances? Start->CheckMix AnalyzeMix Analyze Mixture Composition CheckMix->AnalyzeMix Yes HalogenContent Total Halogen Content > 1%? CheckMix->HalogenContent No (Pure) AnalyzeMix->HalogenContent StreamA STREAM A: Halogenated Solvent Waste (High Temp Incineration) HalogenContent->StreamA Yes (Contains Cl, F, Br) StreamB STREAM B: General Organic Waste (Fuel Blending) HalogenContent->StreamB No (< 1% Halogens) StreamC STREAM C: Aqueous Waste (Water Treatment)

Figure 1: Decision logic for segregating 1-Butoxy-4-chlorobenzene. Due to the chlorine atom, pure waste always follows the "Stream A" path.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Verification
  • Peroxide Testing:

    • If the container has been opened for more than 12 months, or if solids/crystals are visible around the cap, DO NOT OPEN . Contact EHS (Environmental Health & Safety) immediately for remote handling.

    • If liquid is clear and container age is <12 months, test with a peroxide test strip (e.g., Quantofix).

    • Threshold: If >100 ppm, treat as high-risk reactive waste. Stabilize/reduce immediately or hand off to a specialist.

Phase 2: Packaging & Labeling
  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass (amber preferred).

    • Avoid metal containers if the waste is acidic or wet, though pure ether is compatible with steel.

    • Ensure the cap has a chemically resistant liner (Teflon/PTFE).

  • Labeling:

    • Attach a hazardous waste label before adding the first drop of waste.

    • Mandatory Fields:

      • Chemical Name: "1-Butoxy-4-chlorobenzene" (Do not use abbreviations).

      • Constituents: If mixed, list all solvents (e.g., "90% Dichloromethane, 10% 1-Butoxy-4-chlorobenzene").

      • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Eco-Toxic.

      • Tag: "Halogenated Solvent".[2][3][4]

Phase 3: Storage (Satellite Accumulation Area)
  • Secondary Containment: Store the waste bottle in a secondary tray capable of holding 110% of the container's volume.

  • Segregation: Keep separate from strong oxidizers (nitric acid) and alkali metals.

  • Cap Management: Keep the container closed at all times except when adding waste. Do not leave a funnel in the neck.

Spill Management Workflow

Scale: Minor Spill (< 500 mL) vs. Major Spill (> 500 mL or High Risk Area)

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Minor Minor Spill (<500mL) Low Respiratory Risk Assess->Minor Major Major Spill (>500mL) Or Respiratory Irritation Assess->Major PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS/Emergency Major->Evacuate Absorb Absorb with Inert Material (Vermiculite/Sand) PPE->Absorb Collect Collect into Bag/Pail Label as HazWaste Absorb->Collect Clean Wash Area with Soap/Water Collect Rinsate Collect->Clean

Figure 2: Operational workflow for spill response. Note that combustible absorbents (sawdust) should be avoided due to the ether functionality.

Critical Cleanup Note: Do not use paper towels for large amounts of this chemical. Use vermiculite , diatomaceous earth , or universal spill pads . Paper towels increase surface area and flammability/evaporation rate.

Final Disposal Method (Professional)

Note: This section describes what happens after the waste leaves your lab. This knowledge helps justify the segregation costs.

  • Collection: Licensed waste contractors pick up the "Halogenated Waste" stream.

  • Treatment:

    • Method: Rotary Kiln Incineration.[5]

    • Temperature: >1100°C (Required to break the Chlorobenzene ring).

    • Scrubbing: Exhaust gases pass through a caustic scrubber (NaOH) to neutralize the Hydrogen Chloride (HCl) gas generated by the chlorine atoms.

    • Why not fuel blending? Standard fuel blending (used for acetone/ethanol) cannot handle high halogen content because it corrodes boilers and creates acid rain precursors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 303010, 1-Butoxy-4-chlorobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. 29 CFR 1910.1000. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-butoxy-4-chlorobenzene.[1] (EC Number 684-559-1).[1] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.